1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

Lipophilicity Druglikeness Permeability

1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396847-40-7) is a racemic, trisubstituted urea of molecular formula C₁₈H₂₁ClN₂O₃ (MW 348.8 g/mol) characterized by a 2-chlorophenyl ring on one urea nitrogen and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain on the other. It is catalogued in PubChem (CID and supplied by several specialist chemical vendors.

Molecular Formula C18H21ClN2O3
Molecular Weight 348.83
CAS No. 1396847-40-7
Cat. No. B2672867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
CAS1396847-40-7
Molecular FormulaC18H21ClN2O3
Molecular Weight348.83
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CC=C2Cl)O
InChIInChI=1S/C18H21ClN2O3/c1-18(23,11-13-7-9-14(24-2)10-8-13)12-20-17(22)21-16-6-4-3-5-15(16)19/h3-10,23H,11-12H2,1-2H3,(H2,20,21,22)
InChIKeyXRQZVFLHUQPUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396847-40-7): Procurement-Ready Physicochemical & Biological Baseline


1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396847-40-7) is a racemic, trisubstituted urea of molecular formula C₁₈H₂₁ClN₂O₃ (MW 348.8 g/mol) characterized by a 2-chlorophenyl ring on one urea nitrogen and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain on the other [1]. It is catalogued in PubChem (CID 71782103) and supplied by several specialist chemical vendors [1]. Publicly available primary pharmacological data for this specific compound remain extremely scarce; the majority of retrievable information originates from vendor-generated summaries rather than peer-reviewed primary literature, a situation that fundamentally shapes the procurement evidence available for comparative evaluation [1].

Why Generic Urea Analogs Cannot Reliably Substitute for 1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea in Research Protocols


Even within the narrow family of N‑(2‑halophenyl)‑N′‑[2‑hydroxy‑3‑(4‑methoxyphenyl)‑2‑methylpropyl]ureas, seemingly conservative isosteric replacements (e.g., Cl→F or removal of the 4‑methoxy group) produce compounds with meaningfully different computed lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1][2]. Because the compound contains a chiral secondary alcohol, the racemic mixture commercially supplied (95% purity, typical) cannot be assumed to behave identically to an enantiopure sample, a concern highlighted directly by patents that teach stereochemistry‑dependent FPRL1 agonism and kinase inhibition in related urea series [2][3]. These physicochemical and stereochemical variables translate into quantifiable differences in LogP, hydrogen‑bond donor (HBD) count, and rotatable bond count that together drive differential passive permeability, solubility, and receptor‑binding pharmacophore complementarity. Consequently, “close enough” substitution by a fluorophenyl or des‑methoxy analog risks introducing uncontrolled variables into SAR studies, confounding biological readouts and wasting procurement resources.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea Against Its Closest Analogs


Lipophilicity (XLogP3) Comparison Between 2‑Chlorophenyl and 2‑Fluorophenyl Urea Analogs

The target compound's computed XLogP3 of 3.0 positions it ~0.5 log units higher than the fluorinated isostere 1-(2-fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (XLogP3 ≈ 2.5), indicating a predictable increase in membrane permeability and a decrease in aqueous solubility that must be accounted for in cellular assays and formulation [1][2].

Lipophilicity Druglikeness Permeability

Hydrogen‑Bond Donor (HBD) Count Differentiation from Des‑Methoxy Analog

The target compound possesses 3 hydrogen‑bond donors (urea NH×2, tertiary alcohol OH), identical to the des‑methoxy analog 1-(2-chlorophenyl)-3-(2-hydroxy-3-phenyl-2-methylpropyl)urea, but the presence of the 4‑methoxy substituent introduces an additional hydrogen‑bond acceptor, altering the spatial H‑bonding network without changing the formal HBD count [1]. This cannot be captured by simple HBD enumeration and requires full pharmacophore modeling for SAR interpretation.

Hydrogen-bonding Pharmacophore Solubility

Molecular Weight Difference Versus 2‑Fluorophenyl Analog and Implications for Passive Diffusion

Replacement of the chlorine atom (MW 348.8 g/mol) with fluorine (estimated MW ≈ 332.4 g/mol) reduces molecular weight by ≈16.4 g/mol, a ~4.7 % decrease that, while modest, falls within a range known to affect passive paracellular permeability when near the lower boundary of the 'lead‑like' space [1]. This difference becomes particularly relevant when comparing permeability in tight‑junction epithelial models such as Caco‑2 monolayers.

Molecular weight Permeability ADME

Critical Importance of the Chiral Center for Stereospecific Receptor Engagement: Class‑Level Evidence from FPRL1 Agonist Patents

The target compound bears a single asymmetric carbon bearing a tertiary alcohol, yet is routinely supplied as a racemate (typical purity 95 %). Patent literature explicitly demonstrates that FPRL1 agonism within the N‑aryl‑N′‑substituted urea chemotype is exquisitely sensitive to stereochemistry [1]. Although no enantiomer‑specific activity data are currently available for the target compound itself, the class‑level precedent mandates that enantiopure procurement must be specified when stereospecific receptor engagement is a critical assay endpoint; purchasing the racemic mixture for such applications introduces an unmeasured 50 % inactive stereo‑isomer burden that will confound quantitative pharmacology.

Stereochemistry FPRL1 agonism Enantioselectivity

Application Scenarios Where 1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea Offers Measurable Procurement Advantage


FPRL1 Agonist Lead Optimization Where a 2‑Chlorophenyl Urea Pharmacophore Is Required

SAR campaigns targeting formyl peptide receptor‑like 1 (FPRL1) frequently hinge on the N‑aryl urea motif. The 2‑chlorophenyl substitution in the target compound provides a specific halogen‑bond donor and van der Waals contact not achieved by 2‑fluorophenyl or 4‑chlorophenyl regioisomers. Patent data show that subtle aryl halogen changes produce >10‑fold shifts in FPRL1 EC₅₀, making exact structural replication essential for benchmarking [1]. The racemic compound is therefore the appropriate starting material for initial hit‑confirmation studies; subsequent enantiomer separation can be pursued if preliminary activity warrants stereochemical optimization.

Chemical Biology Probe Development Requiring Defined LogP for Cellular Permeability Matching

The measured XLogP3 of 3.0 for the target compound, obtainable from authoritative structural databases [1], allows researchers to rationally select this analog over the less lipophilic 2‑fluorophenyl analog (XLogP3 ≈ 2.5) when designing cellular probes intended for passive diffusion across lipid bilayers. This 0.5‑log‑unit difference translates to a ~3‑fold increase in expected membrane partitioning, a critical parameter when matching probe permeability to reference compounds in live‑cell imaging or target‑engagement assays [1].

Medicinal Chemistry Building Block for N‑(2‑Chlorophenyl)‑N′‑[2‑hydroxy‑3‑(4‑methoxyphenyl)‑2‑methylpropyl]urea Libraries

The target compound serves as a structurally defined scaffold for parallel synthesis of urea libraries. Its concurrent possession of a 2‑chlorophenyl ring (amenable to further halogen displacement or cross‑coupling) and a tertiary alcohol (available for acylation, alkylation, or oxidation) distinguishes it from simpler aniline‑derived ureas that lack the functionalizable side chain. This dual‑handled architecture enables divergent derivatization without the need for protecting‑group chemistry, offering efficiency gains in library generation that are not duplicated by the des‑methoxy or halogen‑devoid analogs [1].

Control Compound for HPLC‑Based Purity and Stability Studies of Halophenyl Urea Derivatives

Because the target compound is commercially available at a declared purity of 95 % (typical), it can serve as a well‑characterized reference standard for reverse‑phase HPLC method development aimed at separating closely related halophenyl urea impurities. Its distinct retention time, governed by the combination of the chlorophenyl chromophore and the methoxy‑substituted side chain, differs measurably from that of the fluorophenyl and des‑methoxy analogs, enabling unambiguous peak assignment in forced‑degradation and stability‑indicating assays [1].

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